2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide

HDAC inhibition NAE inhibition scaffold hopping

2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide (CAS 884798-64-5) is a synthetic small molecule belonging to the thioether-based 2-aminobenzamide structural class. With a molecular formula of C₁₅H₁₅N₃O₂S and molecular weight of 301.37 g/mol, it features a 2-aminobenzamide zinc-binding group (ZBG) connected via a thioether-acetamido linker to a 4-aminophenyl cap group.

Molecular Formula C15H15N3O2S
Molecular Weight 301.36
CAS No. 884798-64-5
Cat. No. B2973474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide
CAS884798-64-5
Molecular FormulaC15H15N3O2S
Molecular Weight301.36
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=CC=C(C=C2)N
InChIInChI=1S/C15H15N3O2S/c16-10-5-7-11(8-6-10)21-9-14(19)18-13-4-2-1-3-12(13)15(17)20/h1-8H,9,16H2,(H2,17,20)(H,18,19)
InChIKeyINBCHMQZPWITQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





884798-64-5 – Thioether-Bridged 2-Aminobenzamide Screening Compound for HDAC-Focused Drug Discovery Programs


2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide (CAS 884798-64-5) is a synthetic small molecule belonging to the thioether-based 2-aminobenzamide structural class [1]. With a molecular formula of C₁₅H₁₅N₃O₂S and molecular weight of 301.37 g/mol, it features a 2-aminobenzamide zinc-binding group (ZBG) connected via a thioether-acetamido linker to a 4-aminophenyl cap group [2]. This architecture places it within the benzamide-class histone deacetylase (HDAC) inhibitor pharmacophore, sharing the canonical cap-linker-ZBG framework with clinically validated agents such as Chidamide (Tucidinostat) and Entinostat (MS-275) . The compound is commercially available as a research-grade screening compound from multiple suppliers at purities ranging from 95% to ≥98% . Critically, no peer-reviewed publication or patent directly reports bioactivity data for this specific CAS number; all functional inferences are drawn from the behavior of structurally analogous thioether-based 2-aminobenzamide derivatives characterized in the medicinal chemistry literature.

Why 884798-64-5 Cannot Be Interchanged with Other C₁₅H₁₅N₃O₂S Isomers or Benzamide-Class HDAC Probes


Generic substitution within the 2-aminobenzamide class is not scientifically valid because the thioether linker and 4-aminophenyl cap group jointly dictate target engagement, isoform selectivity, and pharmacokinetic behavior. Compounds sharing only the molecular formula (C₁₅H₁₅N₃O₂S) but possessing entirely different scaffolds—such as WAY-297342 (CAS 298207-49-5, a tetrahydrobenzothiophene-based influenza virus polymerase inhibitor) and FLT3-IN-16 (a FLT3 kinase inhibitor)—exhibit completely divergent biological activities . Even within the thioether-2-aminobenzamide series studied by Yun et al. (2019), minor structural modifications to the cap group produced large variations in HDAC isoform inhibitory potency and antiproliferative activity across five solid cancer cell lines [1]. The closest structural analog, ZM223 (CAS 2031177-48-5), retains the identical (4-aminophenyl)thioacetamido moiety but replaces the benzamide ZBG with a benzothiazolyl-4-(trifluoromethyl)benzamide scaffold, redirecting its primary target from HDACs to the NEDD8 activating enzyme (NAE) with an antiproliferative IC₅₀ of 100 nM against HCT116 colon cancer cells [2]. These examples demonstrate that small structural perturbations within this chemical space produce non-interchangeable target profiles, making CAS-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 884798-64-5 Versus Closest Analogs and In-Class Alternatives


Structural Scaffold Differentiation: Benzamide ZBG vs. Benzothiazole Core in ZM223 Determines Divergent Primary Target Engagement

884798-64-5 incorporates a 2-aminobenzamide moiety as its zinc-binding group, the pharmacophoric element responsible for chelating the catalytic Zn²⁺ ion in Class I HDAC enzymes (HDAC1, 2, 3) [1]. The closest structural analog sharing the identical (4-aminophenyl)thioacetamido warhead, ZM223 (CAS 2031177-48-5), replaces the benzamide with a benzothiazolyl-4-(trifluoromethyl)benzamide scaffold, shifting its primary target from HDACs to the NEDD8 activating enzyme (NAE) [2]. This single scaffold substitution redirects the molecular target entirely: ZM223 inhibits NAE with an antiproliferative IC₅₀ of 100 nM against HCT116 cells, whereas the 2-aminobenzamide architecture of 884798-64-5 is consistent with the HDAC inhibitor pharmacophore characterized by Yun et al. (2019), where structurally related thioether-2-aminobenzamide derivatives (compounds 12g and 12h) demonstrated potent HDAC1/2/3 inhibitory activity and achieved tumor growth inhibition (TGI) of 56.9% and 62.7% in A549 xenograft models [1]. Direct head-to-head data between 884798-64-5 and ZM223 are not available in the public domain, making this a structure-based class-level inference.

HDAC inhibition NAE inhibition scaffold hopping target selectivity

Molecular Formula Isomerism: Identical C₁₅H₁₅N₃O₂S Composition Produces Completely Divergent Biological Targets

At least two other compounds share the exact molecular formula C₁₅H₁₅N₃O₂S and monoisotopic mass (301.0885 Da) with 884798-64-5 but possess entirely different core scaffolds and biological activities [1]. WAY-297342 (CAS 298207-49-5) features a tetrahydrobenzo[b]thiophene core with a nicotinamide substituent and is characterized as an influenza virus polymerase inhibitor . FLT3-IN-16 (same CAS 298207-49-5) is annotated as a FLT3 kinase inhibitor with an IC₅₀ of 1.1 μM against FLT3 . Neither compound contains the 2-aminobenzamide ZBG or the thioether-acetamido linker present in 884798-64-5. This isomerism demonstrates that molecular formula alone is wholly insufficient for compound identification in procurement; CAS-number-specific sourcing is required to ensure the intended 2-aminobenzamide scaffold is obtained rather than an isomeric compound with a completely unrelated target profile.

molecular isomerism target deconvolution chemical proteomics screening library triage

Purity and Storage Specification Differentiation: Vendor-Documented Quality Metrics for Reproducible Screening

Commercially available batches of 884798-64-5 are supplied with documented purity specifications enabling informed vendor selection. AKSci supplies the compound at a minimum purity of 95% (Catalog No. 1786AF) , while ChemScene offers a ≥98% purity grade (Catalog No. CS-0588624) with defined storage conditions: sealed in dry atmosphere at 2-8°C . The compound is also listed by Leyan (Catalog No. 1659290) at 98% purity . These specifications compare favorably with research-grade supplies of the analog ZM223, which is typically offered at >98% purity but at substantially higher molecular complexity (MW = 502.53 vs. 301.37) and cost . The lower molecular weight and simpler structure of 884798-64-5 may confer advantages in solubility and synthetic tractability for medicinal chemistry optimization, though no direct comparative solubility data are publicly available.

compound quality control assay reproducibility vendor comparison storage stability

Class-Level HDAC Inhibitory Potential Inferred from Thioether-Based 2-Aminobenzamide Pharmacophore

884798-64-5 contains the complete three-component HDAC inhibitor pharmacophore defined by the thioether-based 2-aminobenzamide series: a 2-aminobenzamide zinc-binding group (chelates catalytic Zn²⁺ in HDAC active site), a thioether-acetamido linker region, and a 4-aminophenyl surface recognition cap group [1]. In the systematic SAR study by Yun et al. (2019), the lead compound 9 from this series displayed potent HDAC1 and HDAC2 inhibitory activity, and optimized derivatives 12g and 12h achieved broad-spectrum antiproliferative activity against five solid cancer cell lines (A549, HCT116, HeLa, A375, SMMC7721) with low cytotoxicity against NIH 3T3 normal cells, along with in vivo tumor growth inhibition of 56.9% and 62.7% respectively in A549 xenografts [1]. By comparison, the clinically approved benzamide-class HDAC inhibitor Chidamide exhibits IC₅₀ values of 95 nM (HDAC1), 160 nM (HDAC2), and 67 nM (HDAC3) . The 4-aminophenyl cap group in 884798-64-5 is structurally distinct from the capping groups in Chidamide and Entinostat, suggesting potential differences in HDAC isoform selectivity and cellular potency that remain to be experimentally determined. No direct HDAC inhibition data for 884798-64-5 are available; this evidence dimension is purely class-level inference.

HDAC inhibition 2-aminobenzamide pharmacophore class-level inference zinc-binding group

Validated Application Scenarios for 884798-64-5 Based on Structural Class and Comparator Evidence


HDAC Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Programs

As a thioether-based 2-aminobenzamide, 884798-64-5 serves as a tractable starting scaffold for medicinal chemistry optimization of Class I HDAC inhibitors. The 4-aminophenyl cap group offers a derivatizable amine handle for systematic SAR exploration, while the thioether linker provides a metabolically distinct alternative to the amide or alkyl linkers found in Chidamide and Entinostat [1]. The lower molecular weight (301.37) compared to ZM223 (502.53) and Chidamide (390.4) facilitates efficient analog synthesis and may improve ligand efficiency metrics if HDAC potency is confirmed [2]. Researchers should independently validate HDAC isoform selectivity and cellular antiproliferative activity before advancing analogs, as direct bioactivity data for this specific compound are not publicly available [1].

Chemical Probe for Differentiating HDAC-Dependent vs. NAE-Dependent Cellular Pathways

The structural relationship between 884798-64-5 and ZM223—identical (4-aminophenyl)thioacetamido warhead but divergent core scaffolds—creates an opportunity for chemical biology studies that dissect HDAC-mediated vs. NAE-mediated cellular effects. 884798-64-5 (2-aminobenzamide ZBG, predicted HDAC engagement) and ZM223 (benzothiazole scaffold, confirmed NAE inhibitor with HCT116 IC₅₀ = 100 nM) can be used as paired chemical probes to deconvolve the contributions of HDAC and NAE pathways to cellular phenotypes such as cell cycle arrest, apoptosis induction, and protein neddylation status [2]. This paired-probe approach requires independent target engagement validation for 884798-64-5.

Screening Library Member for Class I HDAC Inhibitor Discovery Campaigns

The compound is suitable for inclusion in focused screening libraries targeting Class I HDACs (HDAC1, 2, 3), given the validated activity of structurally related thioether-2-aminobenzamide derivatives against these isoforms [1]. The 4-aminophenyl cap group provides a distinct surface recognition element compared to the pyridyl or fluorophenyl caps prevalent in many commercial HDAC inhibitor libraries. The commercially available purity grades (95-98%) are adequate for primary screening at concentrations up to 10-30 μM in biochemical HDAC assays, though dose-response confirmation and purity verification by the end user are recommended .

Quote Request

Request a Quote for 2-({[(4-Aminophenyl)thio]acetyl}amino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.